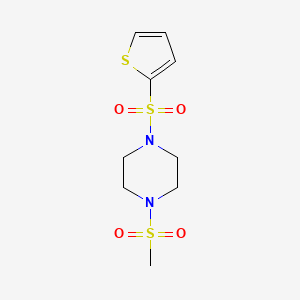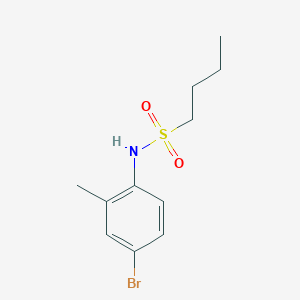![molecular formula C23H24FN3 B5376216 1-(3-fluorobenzyl)-4-[4-(3-pyridinyl)benzyl]piperazine](/img/structure/B5376216.png)
1-(3-fluorobenzyl)-4-[4-(3-pyridinyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-4-[4-(3-pyridinyl)benzyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 1-(3-fluorobenzyl)-4-[4-(3-pyridinyl)benzyl]piperazine is not fully understood, but it is believed to act as a selective serotonin receptor agonist. The compound has been shown to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It also exhibits affinity for the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-[4-(3-pyridinyl)benzyl]piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects. It also has anxiolytic effects, which may be mediated by its activity at the 5-HT1A receptor.
実験室実験の利点と制限
The advantages of using 1-(3-fluorobenzyl)-4-[4-(3-pyridinyl)benzyl]piperazine in lab experiments include its potent activity against a variety of diseases, its well-defined mechanism of action, and its relatively low toxicity. However, the compound is not widely available and can be expensive to synthesize. Additionally, its selectivity for certain receptors may limit its usefulness in certain applications.
将来の方向性
There are several future directions for research on 1-(3-fluorobenzyl)-4-[4-(3-pyridinyl)benzyl]piperazine. One area of interest is the development of more potent and selective compounds based on the structure of 1-(3-fluorobenzyl)-4-[4-(3-pyridinyl)benzyl]piperazine. Another area of interest is the investigation of the compound's potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound and its effects on different neurotransmitter systems.
Conclusion:
In conclusion, 1-(3-fluorobenzyl)-4-[4-(3-pyridinyl)benzyl]piperazine is a promising compound that has shown potent activity against a variety of diseases. Its well-defined mechanism of action and relatively low toxicity make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in the field of medicinal chemistry.
合成法
The synthesis of 1-(3-fluorobenzyl)-4-[4-(3-pyridinyl)benzyl]piperazine involves the reaction of 3-fluorobenzyl chloride with 4-(3-pyridinyl)benzylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with piperazine to obtain the final compound. This method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
1-(3-fluorobenzyl)-4-[4-(3-pyridinyl)benzyl]piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against a variety of diseases such as cancer, depression, anxiety, and schizophrenia. The compound has been tested in various in vitro and in vivo models, and has shown promising results in terms of efficacy and safety.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(4-pyridin-3-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3/c24-23-5-1-3-20(15-23)18-27-13-11-26(12-14-27)17-19-6-8-21(9-7-19)22-4-2-10-25-16-22/h1-10,15-16H,11-14,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIDZDSTAGUCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=CN=CC=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5376140.png)
![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5376145.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5376154.png)
![4-(4-methoxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5376156.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5376169.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5376173.png)
![6-[2-(3-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5376179.png)


![3-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N,N-dimethylpropanamide](/img/structure/B5376189.png)

![7-[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5376208.png)

![N-(3-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5376221.png)